Sembragiline - 676479-06-4

Sembragiline

Catalog Number: EVT-282548
CAS Number: 676479-06-4
Molecular Formula: C19H19FN2O3
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sembragiline is a novel, selective, potent, and long-acting, reversible monoamine oxidase B (MAO-B) inhibitor. [] It was specifically developed as a potential treatment for Alzheimer's disease (AD). [] MAO-B is an enzyme primarily found on the outer mitochondrial membranes of astroglia in the brain, but also in serotonergic neurons and the substantia nigra. [] This enzyme participates in the oxidative metabolism of vital monoamines like dopamine, norepinephrine, benzylamine, and phenylethylamine. []

Future Directions
  • Investigating Behavioral and Functional Improvements: Further research is warranted to explore the potential benefits of Sembragiline in AD patients with significant behavioral symptoms, focusing on its impact on neuropsychiatric symptoms and daily functioning. []
  • Exploring Applications in Other Neurological Conditions: Given the involvement of MAO-B in various neurological diseases, future studies could investigate Sembragiline's potential in conditions like Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, and alcohol use disorder. []
  • Developing Novel PET Imaging Agents: Continued development of advanced PET imaging agents like [11C]SL25.1188, a reversible MAO-B radioligand, holds promise for enhancing our ability to study MAO-B density and astrogliosis in vivo, further expanding research applications. []

L-deprenyl

Compound Description: L-deprenyl, also known as selegiline, is a selective irreversible inhibitor of monoamine oxidase B (MAO-B) []. It is primarily used in the treatment of Parkinson's disease.

[11C]L-deprenyl-D2

Compound Description: [11C]L-deprenyl-D2 is a radiolabeled form of L-deprenyl, used as a positron emission tomography (PET) imaging agent to visualize and quantify MAO-B in the brain [].

Relevance: As a radiolabeled analog of L-deprenyl, [11C]L-deprenyl-D2 provides valuable insights into the distribution and density of MAO-B, a target enzyme of Sembragiline. This radiotracer enables the assessment of MAO-B occupancy by Sembragiline and other MAO-B inhibitors, aiding in the evaluation of drug efficacy and target engagement in clinical trials [].

[11C]SL25.1188

Compound Description: [11C]SL25.1188 is a reversible binding radioligand for MAO-B used in PET imaging studies []. It exhibits excellent specificity and reversibility, making it suitable for quantifying MAO-B density in various brain regions.

Relevance: Similar to [11C]L-deprenyl-D2, [11C]SL25.1188 provides a tool for investigating MAO-B, the pharmacological target of Sembragiline. The high specific binding and reversibility of [11C]SL25.1188 make it advantageous for studying dynamic changes in MAO-B levels and occupancy by MAO-B inhibitors like Sembragiline in living subjects [].

EVT301

Compound Description: EVT301 is a novel therapeutic agent being investigated for its potential in treating neurodegenerative diseases []. While the exact mechanism of action is not specified in the provided text, its development as a potential treatment for similar indications as Sembragiline highlights a possible connection in their therapeutic targets.

Relevance: The mention of EVT301 alongside Sembragiline in the context of MAO-B PET imaging [] suggests a possible shared mechanism or target pathway. Further research is needed to understand the specific relationship between EVT301 and Sembragiline, but their concurrent investigation as potential therapies for neurodegenerative disorders implies a degree of relevance.

Fluorodeprenyl (Deuterated form)

Compound Description: Fluorodeprenyl, specifically its deuterated form, is a radiolabeled analog of L-deprenyl used as a PET radioligand for imaging MAO-B in the brain []. The deuterium substitution enhances its metabolic stability, allowing for a longer duration of imaging and improved signal-to-noise ratio.

Source and Classification

Sembragiline was synthesized at the laboratory of F. Hoffmann-La Roche and is classified as a small molecule drug. Its chemical formula is C19H19FN2O3C_{19}H_{19}FN_{2}O_{3}, and it has been assigned the CAS Registry Number 676479-06-4. The compound is also known by its synonyms, including EVT-302 and RG-1577, and is currently in Phase 2 clinical trials for Alzheimer's disease treatment .

Synthesis Analysis

The synthesis of sembragiline involves several steps, primarily focusing on creating a pyrrolidine ring structure combined with a benzyloxyphenyl moiety. The synthesis process typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical reactions.
  2. Key Reactions: The synthesis involves reactions such as acylation, reduction, and coupling to form the final product.
  3. Parameters: Specific conditions such as temperature, reaction time, and solvents are optimized to enhance yield and purity.

For instance, the synthesis was reported to utilize dimethyl sulfoxide as a solvent, with the final compound being purified through crystallization techniques .

Molecular Structure Analysis

The molecular structure of sembragiline can be described by its IUPAC name: (3S)-N-{1-[4-(3-fluorobenzyloxy)-phenyl]-5-oxo-pyrrolidin-3-yl}-acetamide. Key features include:

  • Pyrrolidine Ring: A five-membered nitrogen-containing ring that contributes to its biological activity.
  • Benzyloxyphenyl Moiety: This structural component enhances selectivity for the MAO-B enzyme.
  • Fluorine Substitution: The presence of fluorine in the structure is critical for its binding affinity and selectivity.

The three-dimensional conformation of sembragiline allows it to effectively interact with the MAO-B enzyme, which is crucial for its pharmacological action .

Chemical Reactions Analysis

Sembragiline primarily participates in reversible inhibition of MAO-B, affecting neurotransmitter metabolism in the brain. Key reactions include:

  1. Enzyme Inhibition: Sembragiline binds to MAO-B, preventing the breakdown of neurotransmitters such as dopamine.
  2. Kinetics: The inhibition kinetics can be characterized by measuring the half-maximal inhibitory concentration (IC50), which indicates the potency of sembragiline against MAO-B.

Studies have shown that sembragiline exhibits dose-dependent inhibition of MAO-B activity in both in vitro and in vivo models, demonstrating significant efficacy compared to other MAO inhibitors .

Mechanism of Action

Sembragiline acts as a selective inhibitor of MAO-B, which plays a pivotal role in the oxidative deamination of neurotransmitters. The mechanism can be summarized as follows:

  • Binding Affinity: Sembragiline selectively binds to the active site of MAO-B, leading to competitive inhibition.
  • Neurotransmitter Preservation: By inhibiting MAO-B, sembragiline increases levels of dopamine and other monoamines in the synaptic cleft, potentially improving cognitive function in neurodegenerative conditions.

Pharmacokinetic studies have demonstrated that sembragiline crosses the blood-brain barrier effectively, allowing it to exert its effects on central nervous system neurotransmitter levels .

Physical and Chemical Properties Analysis

Sembragiline exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 344.37 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and exhibits moderate solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.

These properties are crucial for its formulation as a therapeutic agent .

Applications

Sembragiline's primary application lies in its potential use as a treatment for Alzheimer's disease due to its ability to inhibit MAO-B selectively. Research indicates that this inhibition could lead to improved cognitive outcomes by enhancing dopaminergic signaling in patients with neurodegenerative disorders.

Additionally, ongoing studies are exploring its efficacy in other conditions characterized by dopaminergic deficits, such as Parkinson's disease. Its unique mechanism of action and favorable pharmacological profile make it a promising candidate for further development in neuropharmacology .

Properties

CAS Number

676479-06-4

Product Name

Sembragiline

IUPAC Name

N-[(3S)-1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide

Molecular Formula

C19H19FN2O3

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C19H19FN2O3/c1-13(23)21-16-10-19(24)22(11-16)17-5-7-18(8-6-17)25-12-14-3-2-4-15(20)9-14/h2-9,16H,10-12H2,1H3,(H,21,23)/t16-/m0/s1

InChI Key

VMAVCCUQTALHOB-INIZCTEOSA-N

SMILES

CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F

Solubility

Soluble in DMSO

Synonyms

EVT-302; RG-1577; RO-4602522; EVT302; RG1577; RO4602522; EVT 302; RG 1577; RO 4602522

Canonical SMILES

CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F

Isomeric SMILES

CC(=O)N[C@H]1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.